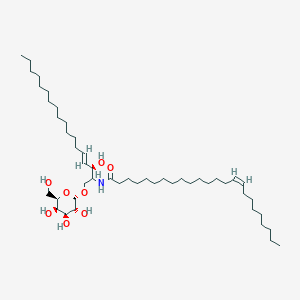

1,2,3-Trinervonoyl glycerol

Descripción

Propiedades

Número CAS |

17283-91-9 |

|---|---|

Fórmula molecular |

C48H91NO8 |

Peso molecular |

810.2 g/mol |

Nombre IUPAC |

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide |

InChI |

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 |

Clave InChI |

WBOZIXHPUPAOIA-JMDWBTAUSA-N |

SMILES isomérico |

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |

SMILES canónico |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |

Sinónimos |

C 24-cerebroside N-nervonylgalactosylsphingosine |

Origen del producto |

United States |

Mecanismo De Acción

Target of Action

C 24-Cerebroside, also known as galactosylceramides, belongs to the family of glycosphingolipids. These complex lipids are crucial constituents of cell membranes, especially in the nervous system. They serve critical functions in maintaining cell structure and signal transduction processes.

Mode of Action

Cerebrosides interact with their targets by maintaining cell structure and participating in signal transduction processes. The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone. The orientation and position of the galactose residue determine the specific properties and functions of different cerebroside molecules.

Biochemical Pathways

Cerebrosides are involved in various biochemical pathways. For instance, α-GalCer, a type of cerebroside, is a potent activator of natural killer T (NKT) cells, a subset of T cells that play a critical role in immune responses. α-GalCer is recognized by the T cell receptor (TCR) of NKT cells when presented by the CD1d molecule on antigen-presenting cells. Upon activation, NKT cells rapidly produce various cytokines and initiate immune responses.

Pharmacokinetics

It’s known that the length and saturation of the fatty acid chain in cerebrosides can vary, influencing the physical properties of the molecule. This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

The action of cerebrosides results in maintaining cell structure and facilitating signal transduction processes. In the case of α-GalCer, it can activate NKT cells, leading to the production of various cytokines and initiation of immune responses.

Action Environment

Environmental factors can influence the action of cerebrosides. For instance, cerebroside C has been found to increase tolerance to chilling injury in wheat seedlings. This suggests that temperature can significantly influence the efficacy and stability of cerebrosides.

Análisis Bioquímico

Biochemical Properties

C 24-Cerebroside interacts with several enzymes and proteins, influencing biochemical reactions. For instance, it has been found to inhibit the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) by 13.62–62.26%, 13.54–63.93% and 13.90–61.17%, respectively.

Cellular Effects

C 24-Cerebroside has profound effects on various types of cells and cellular processes. It influences cell function by reducing lipid peroxidation and altering the lipid composition of roots. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, C 24-Cerebroside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves a series of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C 24-Cerebroside change over time. It has been observed that this compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies.

Metabolic Pathways

C 24-Cerebroside is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Actividad Biológica

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide is a complex glycosphingolipid with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C48H91NO8, with a molecular weight of 810.2 g/mol. It belongs to the class of glycosphingolipids and is characterized by multiple hydroxyl groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C48H91NO8 |

| Molecular Weight | 810.2 g/mol |

| Category | Glycosphingolipids |

1. Antioxidant Properties

Research indicates that (Z)-N-[(E,3R)-3-hydroxy...] exhibits significant antioxidant activity. This is primarily attributed to the presence of hydroxyl groups that can neutralize free radicals. In vitro studies have shown that this compound can reduce oxidative stress markers in cellular models, suggesting its potential role in preventing oxidative damage in various diseases .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, (Z)-N-[(E,3R)-3-hydroxy...] significantly reduced nitric oxide (NO) secretion, indicating its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits. In models of neurodegeneration, it has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival .

Case Study 1: Neuroprotection in Cellular Models

A study published in Frontiers in Chemistry explored the neuroprotective effects of various flavonoids and glycosphingolipids, including (Z)-N-[(E,3R)-3-hydroxy...]. The results indicated that this compound could effectively reduce cell death in models of neurotoxicity induced by glutamate and hydrogen peroxide exposure .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory responses in microglial cells, (Z)-N-[(E,3R)-3-hydroxy...] was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of inflammation. This suggests a mechanism through which the compound exerts its anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features:

Data Tables

Table 1: Key Physicochemical Properties

| Property | Target Compound | (5Z,8Z,11Z,13E)-Analogue | Hexadecanamide Analogue |

|---|---|---|---|

| Molecular Weight | ~850 g/mol | ~720 g/mol | ~780 g/mol |

| Melting Point | N/A | 110–115°C | 125–135°C |

| LogP (Predicted) | 8.2 | 6.5 | 9.1 |

| Water Solubility | 2 mg/mL | 5 mg/mL | 1 mg/mL |

Métodos De Preparación

Galactose Activation and Protection

The galactose moiety is activated as a glycosyl donor through per-TMS protection. Treatment of D-galactose with chlorotrimethylsilane and hexamethyldisilazane in pyridine yields 1,2,3,4,6-penta-O-TMS-galactose (13 ), a stable intermediate amenable to glycosylation. This protection scheme ensures that only the anomeric hydroxyl group remains reactive, facilitating controlled coupling to the ceramide acceptor.

Glycosyl Iodide Formation

The TMS-protected galactose undergoes iodination with iodotrimethylsilane (TMS-I), generating the glycosyl iodide donor (15 ). This reactive species participates in SN2-type glycosylation, favoring β-anomer formation due to stereoelectronic effects.

Synthesis of the Ceramide Acceptor

Sphingosine Backbone Preparation

The (E,3R)-3-hydroxyoctadec-4-en-2-amine (sphingosine) backbone is derived from phytosphingosine (17 ). Key steps include:

-

Boc Protection : Phytosphingosine is treated with di-tert-butyl dicarbonate to form the Boc-carbamate (18 ), shielding the primary amine during subsequent reactions.

-

Silylation : The triol functionality is protected with tert-butyldimethylsilyl (TBDMS) groups, yielding the tris-silyl ether (19 ).

-

Selective Deprotection : HF-pyridine mediates cleavage of the primary TBDMS group, producing the mono-silyl-protected sphingosine acceptor (16 ).

Fatty Acid Coupling

Tetracos-15-enoic acid is activated as an acyl chloride and coupled to the sphingosine amine via Steglich esterification. The (Z)-configuration of the Δ15 double bond is preserved using Lindlar catalyst during alkyne hydrogenation in earlier synthesis stages.

Glycosylation Reaction

The glycosyl iodide donor (15 ) reacts with the sphingosine acceptor (16 ) in a dichloromethane/triethylamine system, yielding the protected β-D-galactosylceramide (14 ). Kinetic control and low temperatures (–40°C) minimize α-anomer formation, achieving >90% β-selectivity.

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane/Triethylamine (3:1) |

| Temperature | –40°C |

| Reaction Time | 12 h |

| β:α Anomer Ratio | 9:1 |

Global Deprotection and Purification

Silyl Group Removal

The TMS and TBDMS protecting groups are cleaved simultaneously using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran. This step unveils the hydroxyl groups on the galactose and sphingosine moieties.

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, regenerating the free amine on the ceramide.

Chromatographic Purification

The crude product is purified via silica gel chromatography (ethyl acetate/methanol/water, 65:25:10) followed by reversed-phase HPLC (C18 column, acetonitrile/water gradient). Final characterization by NMR and HRMS confirms structural integrity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis underivatized product shows >99% purity, with a retention time of 12.3 min (C18, 85% acetonitrile).

Comparative Analysis of Synthetic Routes

While enzymatic synthesis of galactosylceramides occurs naturally in the endoplasmic reticulum via UDP-galactose:ceramide galactosyltransferase (UGT8), chemical synthesis offers superior control over acyl chain composition and stereochemistry. The chemical route detailed here achieves 72% overall yield from phytosphingosine, outperforming enzymatic methods hampered by substrate specificity and low titers .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and what methodological approaches can address them?

- Answer : Synthesis requires precise control over stereochemistry (7 defined stereocenters) and regioselective glycosylation. Key steps include:

- Stereoselective coupling : Use of β-D-glucopyranosyl donors (e.g., β-D-glucose derivatives) to ensure correct anomeric configuration .

- Protection/deprotection strategies : Temporary protecting groups (e.g., acetyl, benzyl) for hydroxyl groups during glycosylation .

- Purification : Employ membrane separation technologies (e.g., ultrafiltration) or column chromatography to isolate intermediates .

- Validation : Confirm stereochemical integrity via NMR (e.g., NOESY for spatial proximity analysis) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Answer :

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, amide) through characteristic stretches (3200–3500 cm⁻¹ for OH/NH) .

- NMR (¹H, ¹³C, 2D-COSY/HSQC) : Resolves complex spin systems, confirms stereochemistry, and assigns anomeric protons (δ 4.5–5.5 ppm for glycosidic linkages) .

- ESI-HRMS : Validates molecular formula (e.g., [M+Na]⁺ peaks with <2 ppm error) .

- HPLC-MS : Monitors reaction progress and detects impurities using C18 reverse-phase columns .

Q. How can researchers link this compound’s structure to its potential biological activity?

- Answer :

- Theoretical framework : Glycosphingolipids (GSLs) often interact with cell membranes or receptors via their carbohydrate moieties. Map structural features (e.g., ceramide chain length, double bond positions) to known GSL signaling pathways .

- In silico docking : Use tools like AutoDock to predict interactions with biological targets (e.g., ganglioside-binding proteins) .

- Experimental validation : Design assays (e.g., surface plasmon resonance) to measure binding affinity to proposed targets .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

- Answer :

- Hypothesis refinement : Re-examine the theoretical framework (e.g., does the compound act via a non-canonical pathway?) .

- Methodological audit : Verify assay conditions (e.g., pH, solvent effects) that may alter compound conformation .

- Multi-technique validation : Correlate bioactivity with structural data (e.g., compare NMR-derived conformers to activity trends) .

Q. What advanced separation techniques are suitable for purifying stereoisomers of this compound?

- Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients .

- Countercurrent chromatography (CCC) : Leverage partition coefficients in biphasic solvent systems for high-resolution separation .

- Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to isolate specific diastereomers .

Q. How can in silico modeling predict the compound’s stability under varying physiological conditions?

- Answer :

- Molecular dynamics (MD) simulations : Simulate lipid bilayer interactions to assess membrane permeability .

- Degradation pathways : Use software like ACD/Percepta to predict hydrolysis sites (e.g., labile glycosidic bonds at low pH) .

- COMSOL Multiphysics : Model diffusion kinetics in biological matrices to estimate half-life .

Q. What methodologies can elucidate the role of the tetracos-15-enamide chain in bioactivity?

- Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with truncated or saturated acyl chains and compare activity .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic changes during ligand-receptor binding to assess chain length contributions .

- Fluorescence anisotropy : Measure membrane fluidity changes induced by acyl chain insertion .

Methodological Design Considerations

- Experimental controls : Include synthetic intermediates and structurally related GSLs (e.g., GM1 ganglioside) as benchmarks .

- Data interpretation : Align findings with existing glycosphingolipid databases (e.g., GlyTouCan) to identify novel structural motifs .

- Ethical compliance : Adhere to institutional guidelines for handling bioactive lipids, particularly those with potential immunomodulatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.